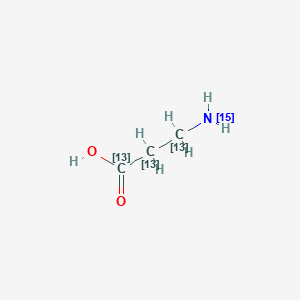

Beta-alanine 13C3,15N

Description

Significance of 13C and 15N Labeling for Isotopic Tracing and Quantification

The use of carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) as labels is particularly significant in metabolic research due to the ubiquitous presence of carbon and nitrogen in biological molecules. semanticscholar.org These isotopes allow for the detailed tracking of the carbon skeleton and nitrogen-containing components of molecules like amino acids. physiology.org

Key applications and research findings include:

Metabolic Flux Analysis: Dual labeling with ¹³C and ¹⁵N enables the simultaneous tracking of carbon and nitrogen atoms, providing a more comprehensive picture of metabolic pathways. For instance, in studies of amino acid metabolism, researchers can follow the carbon backbone to see if it is used for energy production or stored, while also tracking the nitrogen to understand protein synthesis and breakdown. nih.govresearchgate.net

Quantitative Analysis: Stable isotope-labeled compounds, such as Beta-alanine (B559535) 13C3,15N, are invaluable as internal standards for mass spectrometry. isotope.comisotope.com This technique, known as isotope dilution mass spectrometry, allows for the highly accurate and reproducible quantification of molecules in complex biological samples. isotope.com

Pathway Elucidation: By analyzing the patterns of isotope incorporation into various metabolites, scientists can uncover novel metabolic pathways and understand how different pathways are interconnected. nih.govdoi.org

Protein and Peptide Quantification: In proteomics, labeling strategies using ¹³C and ¹⁵N are employed to accurately quantify differences in protein abundance between different biological states. nih.gov

The choice of which atom to label within a molecule can provide specific insights. For example, studies using different isotopically labeled versions of alanine (B10760859) have shown that the metabolic fate of different parts of the molecule can vary significantly. physiology.org This highlights the precision and detailed information that can be obtained through strategic isotopic labeling.

Interactive Data Table: Properties of Beta-alanine 13C3,15N

| Property | Value |

|---|---|

| CAS Number | 285978-07-6 cymitquimica.com |

| Molecular Formula | C₃H₇NO₂ (with ¹³C and ¹⁵N isotopes) pubcompare.ai |

| Molecular Weight | 93.07 g/mol isotope.com |

| Isotopic Purity | ¹³C: 98%; ¹⁵N: 96-99% isotope.com |

| Primary Application | Metabolic Tracer cymitquimica.com |

Interactive Data Table: Research Applications of ¹³C and ¹⁵N Labeling

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Metabolic Flux Analysis | Tracing the fate of ingested amino acids. researchgate.net | The majority of ingested protein-derived amino acids are incorporated into skeletal muscle protein. researchgate.net |

| Amino Acid Kinetics | Comparing the metabolism of different parts of the alanine molecule. physiology.org | The carbon skeleton and the amino group of alanine have different metabolic fates during exercise. physiology.org |

| Lipidomics | Quantifying the dynamics of fatty acids and phospholipids (B1166683) in membranes. nih.gov | Dietary stable isotopes can be used to quantify the replenishment rates of individual fatty acids without disrupting the natural diet. nih.gov |

| Proteomics | Multiplexed quantitative analysis of proteins. nih.gov | Protected Amine Labels (PAL) with ¹³C and ¹⁵N allow for accurate quantification of peptides. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(15N)azanyl(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][15NH2])[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583981 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.065 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-07-6 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Metabolic Pathway Elucidation

Carnosine Biosynthesis Kinetics and Dynamics using Beta-alanine (B559535) 13C3,15N

Beta-alanine 13C3,15N is particularly valuable for studying the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. nih.gov By introducing the labeled precursor, scientists can directly measure the rate of new carnosine formation, providing detailed insights into the dynamics of this pathway.

The synthesis of carnosine from its constituent amino acids, β-alanine and L-histidine, is catalyzed by the enzyme carnosine synthase. debuglies.comnih.gov It is well-established that the availability of beta-alanine is the rate-limiting factor in this process, as histidine is typically present in more abundant concentrations in muscle cells. nih.govfrontiersin.orgwikipedia.orgnih.gov

Studies using isotopically labeled precursors like this compound can definitively trace the incorporation of the labeled beta-alanine into the carnosine molecule. This allows for precise quantification of the synthesis rate. Supplementation studies have consistently demonstrated that increasing the availability of beta-alanine leads to a significant rise in muscle carnosine concentrations. For instance, daily supplementation has been shown to increase muscle carnosine levels by up to 64% after four weeks and up to 80% after ten weeks. nih.govnih.gov This directly supports the principle of beta-alanine being the rate-limiting precursor. nih.govwikipedia.orgnih.gov

Table 1: Impact of Beta-alanine Supplementation on Muscle Carnosine Concentration

| Duration of Supplementation | Reported Increase in Muscle Carnosine |

|---|---|

| 2 Weeks | 20-30% |

| 4 Weeks | 40-64% |

| 10 Weeks | ~80% |

This table illustrates the dose-dependent increase in muscle carnosine levels with continued beta-alanine supplementation, reinforcing its role as the rate-limiting precursor. Data sourced from multiple studies. nih.govnih.gov

Using this compound enables researchers to monitor not only the accumulation but also the elimination, or "washout," of carnosine from tissues once supplementation ceases. Upon administration, the labeled beta-alanine is taken up by muscle cells and incorporated into carnosine. The appearance of labeled carnosine can be tracked over time to determine the accumulation kinetics.

Conversely, when the labeled supplement is withdrawn, the rate at which the labeled carnosine concentration declines can be measured to establish the washout kinetics. Studies have shown that after a supplementation period of 5-6 weeks, muscle carnosine levels decline at a rate of 2-4% per week upon cessation. nih.gov It can take between 9 to 16 weeks for carnosine concentrations to return to baseline levels, indicating that carnosine is a relatively stable compound within the muscle. nih.govnih.gov The washout period can vary depending on the individual's response to supplementation, with "high responders" requiring up to 15 weeks to return to baseline, compared to 6 weeks for "low responders". nih.gov

Table 2: Carnosine Washout Kinetics Post-Supplementation

| Time After Cessation | Relative Muscle Carnosine Level (Compared to Post-Supplementation Peak) |

|---|---|

| 3 Weeks | ~67% of accumulated increase remains |

| 8 Weeks | ~35% of accumulated increase remains |

| 12 Weeks | ~18% of accumulated increase remains |

| 16 Weeks | Return to baseline (~ -3% of pre-supplementation levels) |

This table outlines the typical timeline for the decline of elevated muscle carnosine levels after beta-alanine supplementation is stopped. Data is synthesized from washout studies. nih.govnih.gov

Amino Acid Metabolism and Interconversions

The dual-labeling of this compound is a significant advantage for tracing the independent fates of its carbon skeleton and its amino group through various metabolic interconversions.

Transamination is a key metabolic process where an amino group is transferred from an amino acid to a keto acid. Beta-alanine can participate in such reactions. For example, beta-alanine can undergo transamination with pyruvate (B1213749) to yield malonate-semialdehyde and L-alanine. wikipedia.org Another identified pathway involves the reaction of beta-alanine with 2-Oxo-glutaric acid (alpha-ketoglutarate), catalyzed by 4-Aminobutyrate aminotransferase, to produce L-Glutamic acid and malonic semialdehyde. bio-rad.com

By using this compound, researchers can follow the 15N label to identify the new amino acids formed (e.g., L-alanine, L-Glutamic acid) and simultaneously track the 13C-labeled carbon backbone as it becomes a keto acid (malonate-semialdehyde). This provides unequivocal evidence of the transamination pathway and allows for the quantification of its contribution to the metabolism of other amino acids.

While beta-alanine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation nih.govnih.gov, its metabolic byproducts can enter the pools of proteinogenic amino acids. As established, the transamination of beta-alanine can produce L-alanine. wikipedia.org

The use of this compound allows for the definitive tracking of this integration. If the 13C and 15N labels are detected in the L-alanine pool within a cell and subsequently in newly synthesized proteins, it would demonstrate that the constituent atoms of beta-alanine can be repurposed and integrated into the body's protein structures. This highlights a metabolic link between a non-proteinogenic amino acid and the synthesis of proteins.

Central Carbon Metabolism Flux Analysis via this compound Labeling

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. nih.govnih.gov The 13C3 label on this compound makes it an excellent tracer for mapping the entry and flow of its carbon atoms through central metabolic pathways.

Following transamination, the carbon skeleton of beta-alanine exists as malonate-semialdehyde. wikipedia.orgbio-rad.com This intermediate can be further metabolized to acetyl-CoA, a primary entry point into the Krebs cycle (citric acid cycle). nih.gov Alternatively, it can be converted to malonyl-CoA, a key molecule in fatty acid synthesis. wikipedia.org By tracking the distribution of the 13C label in downstream metabolites of the Krebs cycle (e.g., citrate, succinate, glutamate) and in fatty acids, researchers can quantify the metabolic flux from beta-alanine into these core pathways. This analysis provides a quantitative understanding of how beta-alanine catabolism contributes to cellular energy production and biosynthetic processes.

Contribution to Tricarboxylic Acid (TCA) Cycle Intermediates

While direct, extensive research detailing the use of this compound to trace its contribution to the TCA cycle is an emerging area, the metabolic connections suggest a potential, albeit indirect, link. Beta-alanine can be catabolized to malonate semialdehyde. This intermediate can then be further metabolized, and its carbon skeleton could potentially enter the TCA cycle.

Future metabolic flux analysis studies using this compound are poised to quantify the extent of this contribution. Such research would involve administering the labeled compound and subsequently analyzing the isotopic enrichment in key TCA cycle intermediates.

| TCA Cycle Intermediate | Potential for 13C Labeling from this compound |

| Succinyl-CoA | Possible, following conversion of beta-alanine to propionyl-CoA |

| Fumarate | Indirectly possible through anaplerotic pathways |

| Malate | Indirectly possible through anaplerotic pathways |

| Oxaloacetate | Indirectly possible through anaplerotic pathways |

| This table is interactive. Click on the headers to sort. |

De Novo Biosynthesis of Macromolecules (e.g., Fatty Acids)

A more established metabolic fate of beta-alanine is its potential contribution to the biosynthesis of fatty acids. The catabolism of beta-alanine can lead to the formation of malonyl-CoA, a fundamental building block for the synthesis of fatty acids. Under normal conditions, beta-alanine can be metabolized into malonate-semialdehyde, which can then be converted to malonate and subsequently to malonyl-CoA, directly entering the fatty acid synthesis pathway. biorxiv.org

The use of this compound in tracing studies allows for the direct measurement of the incorporation of its carbon atoms into the fatty acid backbone. By analyzing the mass isotopologue distribution in newly synthesized fatty acids, researchers can quantify the contribution of beta-alanine to lipogenesis.

| Fatty Acid Synthesis Precursor | Labeled from this compound |

| Acetyl-CoA | Indirectly |

| Malonyl-CoA | Directly |

| This table is interactive. Click on the headers to sort. |

De Novo Beta-alanine Biosynthesis Pathways Investigated with Isotopic Tracers

Isotopic tracers have been pivotal in deciphering the various pathways through which organisms synthesize beta-alanine de novo. These studies have helped identify the precursor molecules and the enzymes that catalyze these transformations.

Precursor Identification and Enzymatic Mechanisms

One of the primary pathways for beta-alanine biosynthesis is the decarboxylation of L-aspartate. wikipedia.org Isotopic labeling studies, using precursors such as 13C- and 15N-labeled L-aspartate, have conclusively shown the direct conversion of L-aspartate to beta-alanine.

Other identified precursors for beta-alanine synthesis in various organisms include:

Uracil: The degradation of this pyrimidine (B1678525) base can yield beta-alanine.

Spermine and Spermidine: These polyamines can be catabolized to produce beta-alanine.

Propionate: This short-chain fatty acid can also serve as a precursor.

Role of Specific Decarboxylases in Beta-alanine Formation

The enzymatic decarboxylation of L-aspartate to beta-alanine is a key step in its biosynthesis and is catalyzed by aspartate decarboxylase. Isotopic tracer studies have been instrumental in understanding the mechanisms of these enzymes. There are two main types of aspartate decarboxylases:

Pyruvoyl-dependent aspartate decarboxylase: Found predominantly in prokaryotes, these enzymes utilize a pyruvoyl group as a cofactor. The reaction mechanism involves the formation of a Schiff base between the substrate and the pyruvoyl group, followed by decarboxylation. ebi.ac.ukresearchgate.net

Pyridoxal phosphate (B84403) (PLP)-dependent aspartate decarboxylase: More common in eukaryotes, these enzymes rely on PLP (the active form of vitamin B6) as a cofactor. The PLP-dependent mechanism also proceeds through a Schiff base intermediate to facilitate decarboxylation. acs.org

Kinetic isotope effect studies, often employing isotopically labeled substrates, have provided deep insights into the transition states and rate-limiting steps of these enzymatic reactions, further elucidating the intricate process of beta-alanine formation.

Analytical Methodologies Utilizing Beta Alanine 13c3,15n

Mass Spectrometry-Based Approaches for Beta-alanine (B559535) 13C3,15N Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of Beta-alanine 13C3,15N. The deliberate incorporation of heavy isotopes results in a distinct mass shift, making it easily distinguishable from its naturally occurring (unlabeled) counterpart. This characteristic is leveraged in a variety of MS-based quantitative and qualitative techniques. ckisotopes.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amino Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the rapid and specific quantification of amino acids in complex mixtures like plasma, urine, and cell extracts. nih.govlcms.czmz-at.de In these analyses, this compound is frequently used as an internal standard to ensure accuracy. isotope.commedchemexpress.com The standard is added to samples at a known concentration before processing. By comparing the signal intensity of the endogenous, unlabeled beta-alanine to the labeled internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov

The chromatographic separation of beta-alanine from its isomers, such as alanine (B10760859) and sarcosine, is crucial for accurate quantification as these compounds can have the same mass-to-charge ratio and cannot be distinguished by the mass spectrometer alone. restek.com

Table 1: Example LC-MS/MS Parameters for Beta-alanine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 90.0 | restek.com |

| Product Ion (m/z) | 30.1 | restek.com |

| Internal Standard | ß-Alanine-d4 or this compound | restek.com |

This is an example based on typical methodologies; specific parameters may vary.

Stable Isotope Dilution Assays for Absolute Quantification

Stable isotope dilution (SID) is the gold standard for absolute quantification in mass spectrometry, and this compound is an ideal internal standard for this purpose. isotope.com The method involves introducing a known quantity of the isotopically labeled compound into a sample. isotope.com The labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample extraction, derivatization, and ionization.

The mass spectrometer selectively measures the signal intensities of both the native analyte and the co-eluting labeled standard. The ratio of these signals is then used to calculate the exact concentration of the native beta-alanine in the original sample. This approach minimizes errors arising from matrix effects or incomplete sample recovery, leading to highly accurate and precise results.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, HRMS is used to confirm its successful synthesis and high isotopic purity. The technique can easily distinguish the labeled compound from its unlabeled form and other potential isobaric (same nominal mass) interferences due to the slight differences in their exact masses. nih.gov

Table 2: Comparison of Exact Masses for Beta-alanine Isotopologues

| Compound | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| Beta-alanine (unlabeled) | C3H7NO2 | 89.0477 |

Exact masses are calculated based on the most abundant isotopes.

This high mass accuracy is crucial for confident metabolite identification in complex metabolomics studies, where thousands of compounds are measured simultaneously.

Fragment Analysis and Isotopic Pattern Determination

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This fragment analysis provides structural confirmation of the analyte. nih.gov When this compound is analyzed, its precursor ion has a mass shift of +4 compared to the unlabeled molecule (three ¹³C atoms and one ¹⁵N atom). sigmaaldrich.com

Upon fragmentation, the resulting product ions will also exhibit a corresponding mass shift depending on which part of the molecule they contain. For instance, a fragment containing all three carbon atoms will be shifted by 3 Da, while a fragment containing the nitrogen atom will be shifted by 1 Da. Analyzing these labeled fragments confirms the identity of the compound and can be used to trace metabolic pathways. The isotopic pattern, particularly the intensity of the M+1 peak from ¹³C, can also provide a quick check on the number of carbon atoms in a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. The use of isotopically labeled compounds like this compound significantly enhances the capabilities of NMR for studying complex biological systems. isotope.comsigmaaldrich.com

Biomolecular NMR for Structural and Dynamic Studies

In biomolecular NMR, proteins or other macromolecules are often enriched with stable isotopes like ¹³C and ¹⁵N. sigmaaldrich.comisotope.com If this compound is incorporated into a peptide or protein, it serves as a sensitive probe for structural and dynamic investigations. isotope.com

The presence of both ¹³C and ¹⁵N labels enables multidimensional heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC). nih.gov These experiments resolve the severe signal overlap often found in the simple one-dimensional proton spectra of large biomolecules. Each amino acid residue can, in principle, give a unique signal in a 2D or 3D spectrum, allowing for residue-specific assignment and analysis.

Researchers can use this labeled beta-alanine residue to:

Trace the protein backbone: The ¹³C and ¹⁵N labels provide connectivity information essential for determining the three-dimensional structure of the molecule.

Study molecular motion: NMR can detect dynamic processes over a wide range of timescales. By analyzing the relaxation properties of the ¹³C and ¹⁵N nuclei, scientists can characterize the flexibility and conformational changes of the protein backbone and side chains at the site of the labeled residue. copernicus.org

Investigate interactions: Changes in the NMR signals of the labeled beta-alanine upon the addition of a binding partner (like another protein or a small molecule) can provide detailed information about the binding site and the nature of the interaction.

The specific labeling of all three carbons and the nitrogen atom in this compound provides a rich source of structural and dynamic information for biomolecular NMR studies.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Beta-alanine |

| Carnosine |

| Acetic acid |

| Alanine |

| Sarcosine |

Solid-State NMR for Protein Structure Elucidation

The use of isotopically labeled compounds is indispensable in determining the structure of proteins and other biological macromolecules via solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Labeling with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), as found in Beta-alanine ¹³C₃,¹⁵N, is a foundational strategy to overcome the inherent low sensitivity of NMR and to enable site-specific structural analysis. Solid-state NMR (ssNMR) is particularly powerful for studying non-crystalline or insoluble proteins, such as amyloid fibrils and membrane proteins, which are often inaccessible to other high-resolution structural methods like X-ray crystallography.

The incorporation of ¹³C and ¹⁵N labels into amino acids allows for the application of multidimensional correlation techniques, which are essential for resolving the complex spectra of large biomolecules. By replacing naturally abundant ¹²C and ¹⁴N with their NMR-active isotopes, researchers can significantly enhance signal detection and simplify spectral analysis. Magic-angle-spinning (MAS) is a critical technique in ssNMR that averages out anisotropic interactions, leading to higher resolution spectra where individual atomic sites can be distinguished.

Several advanced ssNMR methodologies leverage ¹³C and ¹⁵N labeling to derive structural information:

Resonance Assignment Techniques : The first step in any structure determination is sequence-specific resonance assignment. Multidimensional MAS correlation techniques are used for this purpose. For instance, an N(CO)CA technique can establish connections between the amide nitrogen of one residue (i) and the alpha-carbon of the preceding residue (i-1), providing crucial information about the protein backbone. A complementary 3D NCACB technique helps in obtaining intra-residue connectivities, using the distinct chemical shift of the beta-carbon to help identify amino acid types.

Structural Constraint Measurement : Once resonances are assigned, ssNMR experiments can measure distances and torsion angles. For example, ¹³C-¹³C correlation spectra, obtained through methods like spin diffusion, can identify pairs of carbon atoms that are close in space, providing distance constraints that are used to build a 3D model of the protein.

Selective Labeling for Probing Specific Structures : While uniform labeling (U-¹³C, ¹⁵N) is common, selective labeling offers a way to simplify spectra and investigate specific structural questions. For example, in a study of transthyretin amyloid fibrils, researchers used selective labeling schemes to place ¹³C labels on specific carbonyl and alpha-carbon sites. This created isolated, dipolar-coupled ¹³CO-¹³Cα spin pairs within the native β-sheet structures. By analyzing long-range ¹³C-¹³C correlations, they could confirm that the native-like β-sheet structures remained intact even after the protein formed amyloid aggregates.

The table below summarizes key solid-state NMR techniques that rely on ¹³C and ¹⁵N isotopic labeling for protein analysis.

| Technique | Dimensionality | Purpose | Information Gained |

| N(CO)CA | 2D/3D | Inter-residue Resonance Assignment | Connects amide nitrogen (Nᵢ) to the preceding alpha-carbon (Cαᵢ₋₁) to trace the protein backbone. |

| NCACB | 3D | Intra-residue Resonance Assignment | Correlates amide nitrogen (Nᵢ) with the alpha- and beta-carbons (Cαᵢ, Cβᵢ) of the same residue, aiding in amino acid type identification. |

| ¹³C-¹³C Correlation (Spin Diffusion) | 2D | Amino Acid Type Assignment & Distance Measurement | Identifies proximally located carbon atoms, providing distance constraints and helping to group resonances belonging to the same amino acid. |

| Dipolar Recoupling | 2D/3D | Distance Measurement | Reintroduces dipolar couplings under MAS to measure internuclear distances, which are critical for defining the three-dimensional fold of a protein. |

The use of compounds like Beta-alanine ¹³C₃,¹⁵N, either through direct synthesis into peptides or as metabolic precursors in expression systems, provides the necessary isotopic labels that these powerful ssNMR methodologies depend on for elucidating the atomic-level architecture of complex proteins.

Magnetic Resonance Spectroscopy/Imaging (MRS/MRI) in Vivo Tracer Research

Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) are non-invasive diagnostic techniques that provide anatomical and biochemical information in vivo. The utility of these methods can be vastly expanded by using isotopically labeled molecules, such as Beta-alanine ¹³C₃,¹⁵N, as tracers to monitor physiological processes and metabolic pathways in real-time. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) ensures that the signal detected from an enriched tracer is highly specific and has minimal background interference.

A significant challenge in using ¹³C and ¹⁵N for in vivo studies is their low intrinsic sensitivity compared to protons (¹H). This is often overcome by a technique called hyperpolarization, which can increase the signal intensity of ¹³C or ¹⁵N nuclei by several orders of magnitude, enabling the tracking of these tracers and their metabolic products.

¹³C MRS/MRI: Hyperpolarized ¹³C-labeled compounds, most notably [1-¹³C]pyruvate, have been successfully used in clinical research to study metabolism. ¹³C MRS allows for the real-time observation of metabolic flux, such as the conversion of pyruvate (B1213749) to lactate, providing insights into cellular energy pathways like the tricarboxylic acid (TCA) cycle. This has applications in oncology, for monitoring tumor metabolism, and in neuroscience, for understanding neurometabolism and neurotransmitter cycling. However, a major limitation of ¹³C-based tracers is their relatively short spin-lattice relaxation times (T₁), which typically restricts the imaging window to only 1-2 minutes after injection.

¹⁵N MRS/MRI: The use of ¹⁵N-labeled probes is an emerging and promising area in molecular imaging. The key advantage of ¹⁵N is its significantly longer T₁ relaxation time compared to ¹³C. This longer lifetime of the hyperpolarized signal allows for an extended imaging window, making it possible to track slower physiological processes and the distribution of the tracer over several minutes.

A study using hyperpolarized [¹⁵N,d₉]-betaine, a molecule with structural similarities to beta-alanine, demonstrated the power of this approach. The long-lived ¹⁵N signal permitted dynamic, multiphase imaging of the tracer's distribution in rodent kidneys over a 12-minute period. This enabled the researchers to capture not only the initial perfusion and uptake but also the subsequent, slower dissemination and clearance processes within the tissue. Such long-duration tracking is generally not feasible with ¹³C-based agents.

The table below compares the properties of ¹³C and ¹⁵N as nuclei for hyperpolarized MRS/MRI studies.

| Property | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) | Significance in MRS/MRI |

| Natural Abundance | ~1.1% | ~0.37% | Low abundance minimizes background signal, making enriched tracers highly specific. |

| Gyromagnetic Ratio (γ) | Lower than ¹H (~1/4) | Lower than ¹³C | Lower γ results in lower intrinsic signal sensitivity, necessitating hyperpolarization. |

| Spin-Lattice Relaxation (T₁) | Short (seconds to ~1 min) | Long (several minutes) | ¹⁵N's longer T₁ provides a much wider window for imaging, allowing for the study of slower biological processes and wider tracer distribution. |

| Primary Application | Real-time metabolic flux (e.g., glycolysis) | Dynamic, long-term perfusion, distribution, and clearance studies | The choice of isotope can be tailored to the timescale of the biological question being investigated. |

Therefore, a dually labeled compound like Beta-alanine ¹³C₃,¹⁵N could potentially serve as a versatile probe. The ¹³C atoms could be used to track its incorporation into metabolic pathways over a short timescale, while the long-lived ¹⁵N signal could simultaneously report on its longer-term distribution, transport, and clearance in vivo.

Clinical and Translational Research Applications of Beta Alanine 13c3,15n

Investigation of Metabolic Disorders and Diseases

Elevated levels of beta-alanine (B559535) in biological fluids are a key indicator of several inborn errors of metabolism. The use of Beta-alanine 13C3,15N as a tracer can be pivotal in diagnosing and understanding the pathophysiology of these conditions. By administering the labeled compound and tracking its metabolic fate, clinicians and researchers can gain a more dynamic and detailed picture of the metabolic disruptions underlying these disorders.

Chronically high levels of beta-alanine are associated with at least three inborn errors of metabolism: GABA-transaminase deficiency, hyper-beta-alaninemia, and methylmalonate semialdehyde dehydrogenase deficiency. mit.edu In GABA-transaminase deficiency, the impaired activity of the GABA-transaminase enzyme leads to the accumulation of gamma-aminobutyric acid (GABA) and beta-alanine. medlink.comnih.govnih.govfrontiersin.org The diagnosis of this condition relies on the accurate measurement of elevated levels of GABA and beta-alanine in cerebrospinal fluid (CSF). medlink.comnih.gov Similarly, hyper-beta-alaninemia is characterized by elevated levels of beta-alanine in the blood and urine, which can be associated with neurological symptoms. nih.gov Methylmalonate semialdehyde dehydrogenase deficiency can also lead to an increase in urinary beta-alanine. nih.gov

The application of this compound in tracer studies could allow for a more precise understanding of the flux through the affected metabolic pathways in these disorders, potentially aiding in differential diagnosis and the monitoring of treatment efficacy.

Table 1: Inborn Errors of Metabolism Associated with Altered Beta-alanine Levels

| Metabolic Disorder | Key Biochemical Feature | Potential Application of this compound |

| GABA-transaminase deficiency | Elevated beta-alanine and GABA in CSF | Tracing metabolic flux to confirm enzymatic block |

| Hyper-beta-alaninemia | Elevated beta-alanine in plasma and urine | Investigating the kinetics of beta-alanine turnover |

| Methylmalonate semialdehyde dehydrogenase deficiency | Increased urinary beta-alanine | Assessing the contribution of different pathways to beta-alanine accumulation |

Cancer Metabolism Research using Beta-alanine Isotopic Tracers

The altered metabolism of cancer cells, characterized by an increased uptake and utilization of nutrients like amino acids, presents a promising area for therapeutic intervention. Alanine (B10760859) plays a significant role in the metabolic reprogramming of cancer cells, and isotopic tracers such as this compound are instrumental in dissecting these pathways. nih.govresearchgate.net

Alanine Transport and Utilization Mechanisms in Malignancy

Recent research has highlighted the critical role of specific amino acid transporters in fueling cancer growth. In pancreatic ductal adenocarcinoma (PDAC), for instance, cancer cells exhibit a heightened demand for alanine. nih.govaacrjournals.orgaacrjournals.org Stable-isotope tracing with 13C- and 15N-labeled alanine has revealed that PDAC cells upregulate the neutral amino acid transporter SLC38A2 to facilitate the uptake of alanine from the tumor microenvironment. nih.govaacrjournals.orgaacrjournals.org This transporter is essential for maintaining high intracellular concentrations of alanine, which are necessary for the proliferation and survival of these cancer cells. nih.govaacrjournals.orgnih.govresearchgate.net Studies using radiolabeled amino acid uptake assays have confirmed that SLC38A2 is a primary transporter of alanine in these contexts. nih.govresearchgate.net The inhibition of SLC38A2 leads to a significant reduction in alanine uptake, resulting in a metabolic crisis and impaired tumor growth, identifying it as a potential therapeutic target. nih.govaacrjournals.orgaacrjournals.org

Contribution to Bioenergetic and Anabolic Pathways in Cancer Cells

Once transported into cancer cells, alanine serves as a crucial substrate for various metabolic pathways that support their rapid growth and proliferation. Isotopic tracing studies using labeled alanine have demonstrated its significant contribution to both energy production and the synthesis of essential biomolecules. nih.govaacrjournals.orgnih.gov

In pancreatic cancer cells, 13C-labeled alanine has been shown to be a major carbon source for the tricarboxylic acid (TCA) cycle, with the labeled carbon atoms being incorporated into key intermediates such as citrate, isocitrate, malate, and fumarate. nih.gov This anaplerotic flux from alanine helps to replenish the TCA cycle, which is central to cellular energy production. mit.edu Furthermore, the carbon and nitrogen from labeled alanine are incorporated into other non-essential amino acids, such as aspartate and glutamate, as well as into de novo synthesized fatty acids. nih.govaacrjournals.orgnih.gov This highlights the role of alanine in supporting anabolic processes that provide the building blocks for new cancer cells. nih.govaacrjournals.org In some cancer cells that are deficient in certain enzymes of the TCA cycle, the production of alanine through the activity of glutamate-pyruvate transaminase (GPT2) has been shown to be essential for their proliferation. nih.gov

Table 2: Contribution of Labeled Alanine to Cancer Cell Metabolism

| Metabolic Pathway | Key Findings from Isotopic Tracing | Reference |

| Alanine Transport | Upregulation of SLC38A2 transporter in pancreatic cancer cells for increased alanine uptake. | nih.govaacrjournals.orgaacrjournals.org |

| TCA Cycle Anaplerosis | Labeled carbon from alanine is incorporated into TCA cycle intermediates, fueling energy production. | nih.gov |

| Amino Acid Synthesis | Carbon and nitrogen from alanine are used to synthesize other non-essential amino acids. | nih.govaacrjournals.orgnih.gov |

| Fatty Acid Synthesis | Labeled carbon from alanine is incorporated into newly synthesized fatty acids. | nih.govaacrjournals.org |

Pharmacokinetic and Metabolic Profiling in Drug Development

The use of stable isotope-labeled compounds is a cornerstone of modern drug development, providing invaluable data on the absorption, distribution, metabolism, and excretion (ADME) of new therapeutic agents. nih.govpharmaceutical-technology.combioivt.comwuxiapptec.com this compound, with its stable isotopic labels on both the carbon backbone and the nitrogen atom, is an ideal tool for these studies.

Drug Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In ADME studies, a drug candidate is often labeled with a stable isotope to distinguish it from its endogenous counterparts and to facilitate its detection and quantification in biological matrices. nih.govpharmaceutical-technology.com this compound can be incorporated into drug molecules that contain a beta-alanine moiety or can be used as an internal standard for the quantification of a drug and its metabolites by mass spectrometry. medchemexpress.commedchemexpress.comisotope.com

The pharmacokinetic profile of a drug, which describes its concentration in the body over time, can be precisely determined using isotopically labeled compounds. nih.govnih.govmdpi.com By analyzing samples of blood, urine, and feces at various time points after administration of the labeled drug, researchers can determine its bioavailability, rate of metabolism, and routes of elimination. bioivt.comwuxiapptec.com This information is critical for establishing safe and effective dosing regimens. The use of stable isotopes like 13C and 15N is particularly advantageous as they are non-radioactive, making them safe for use in human studies. eurisotop.com Furthermore, the distinct mass shift introduced by the isotopic labels allows for highly sensitive and specific detection by mass spectrometry, enabling the identification and quantification of even low-level metabolites. nih.gov

Advanced Research Considerations and Future Directions

Challenges in Stable Isotope Tracing Studies with Beta-alanine (B559535) 13C3,15N

The utility of Beta-alanine 13C3,15N in tracer studies is powerful, but researchers must navigate several methodological challenges to ensure data accuracy and meaningful interpretation. These challenges primarily revolve around the dynamic nature of metabolic networks and the assumptions inherent in tracer experiments.

Isotopic Scrambling and Back-Labeling Phenomena

Isotopic scrambling occurs when the ordered pattern of stable isotopes within a tracer molecule is randomized through metabolic reactions. When this compound is metabolized, its three-carbon backbone can be converted into other metabolic intermediates. If these intermediates enter reversible pathways or cycles, the original positional labeling of the 13C atoms can be lost or "scrambled." For instance, entry into the tricarboxylic acid (TCA) cycle can lead to randomization of the carbon labels.

Back-labeling is a related phenomenon where labeled atoms from the breakdown of the initial tracer re-incorporate into the tracer molecule pool itself or its precursors. This can artificially dilute the isotopic enrichment of the tracer pool, leading to an underestimation of metabolic flux rates if not properly accounted for in computational models researchgate.net. Both scrambling and back-labeling complicate the interpretation of mass isotopomer distribution data, requiring sophisticated analytical approaches and modeling to deconvolve the true metabolic fluxes researchgate.net.

Attaining and Maintaining Isotopic Steady State

For many metabolic flux analysis (MFA) studies, a fundamental assumption is that the system is in an isotopic steady state, meaning the isotopic enrichment of metabolites is stable over time nih.gov. Achieving this state with this compound requires careful experimental design. The tracer must be introduced in a manner, often via primed-constant infusion, that allows the labeled beta-alanine to equilibrate across various metabolic pools nih.govresearchgate.net. The time required to reach this steady state can vary significantly depending on the turnover rates of different metabolite pools. For example, a metabolite with a high turnover rate will reach isotopic steady state much faster than one within a large, slow-turning pool. Failure to achieve a true steady state can lead to inaccurate flux calculations, as the labeling patterns will still be in a dynamic phase nih.govnih.gov. Maintaining this state also requires the biological system itself to be in a metabolic steady state nih.gov.

Integration of this compound Tracer Data with Multi-Omics Platforms

The true power of this compound as a metabolic tracer is realized when its data is integrated with other "omics" technologies. This multi-omics approach provides a holistic view of biological systems by correlating metabolic function with genetic, transcriptomic, and proteomic information mdpi.comrsc.org.

By using this compound, researchers can quantify the flux through specific metabolic pathways. This functional data can then be layered with:

Genomics: To identify genetic variations (e.g., SNPs) that may alter an organism's capacity to metabolize beta-alanine.

Transcriptomics: To correlate observed metabolic fluxes with the messenger RNA (mRNA) expression levels of the enzymes involved in the pathway. For example, an increased flux of the 13C label from beta-alanine into carnosine should correlate with higher expression of the carnosine synthase gene.

Proteomics: To connect metabolic activity with the actual abundance of the enzymes catalyzing the reactions.

This integration allows researchers to move beyond merely observing a metabolic phenotype to understanding its underlying regulatory mechanisms rsc.orgnih.gov. For example, a change in metabolic flux measured by the tracer might be explained by an observed upregulation of a specific enzyme at both the transcript and protein levels. Various computational strategies, including network-based and model-based integration, are employed to combine these heterogeneous datasets meaningfully rsc.orgnih.gov.

| Omics Layer | Data Type | Example Measurement with this compound Tracer | Integrated Biological Insight |

|---|---|---|---|

| Metabolomics (Tracer) | Mass Isotopomer Distribution | Quantification of 13C and 15N enrichment in downstream metabolites like carnosine and TCA cycle intermediates. | Determines the rate (flux) of beta-alanine utilization and its contribution to various metabolic pathways. |

| Transcriptomics | mRNA Expression Levels | Measurement of gene expression for enzymes like carnosine synthase or aminotransferases. | Correlates pathway activity with the transcriptional regulation of the enzymes involved. |

| Proteomics | Protein Abundance | Quantification of the absolute or relative abundance of key metabolic enzymes. | Links metabolic flux directly to the availability of the catalytic proteins. |

| Genomics | DNA Sequence | Identification of polymorphisms in genes related to beta-alanine metabolism. | Explains inter-individual differences in metabolic capacity and predispositions to metabolic dysfunction. |

Development of Novel Tracer Methodologies and Applications

While steady-state analysis remains a cornerstone of metabolic research, novel tracer methodologies are being developed to probe the dynamic nature of metabolism. The use of this compound is adaptable to these advanced techniques nih.govisotope.com. Dynamic metabolic flux analysis, for instance, involves measuring isotopic enrichment over time before a steady state is reached. This approach can provide richer information about the turnover rates of individual metabolite pools.

Furthermore, the dual labeling of this compound with both heavy carbon and nitrogen isotopes is itself an advanced methodology. It allows for the simultaneous tracing of the carbon skeleton and the nitrogen atom, providing insights into both carbon and nitrogen metabolism concurrently nih.gov. This is particularly valuable for studying the interplay between amino acid synthesis, catabolism, and the central carbon metabolism. Future applications may involve combining this compound with other distinct isotopic tracers to simultaneously map multiple intersecting pathways.

Computational Modeling for Metabolic Flux Analysis using this compound Data

The raw data from a this compound tracer experiment, which consists of mass isotopomer distributions for various metabolites, does not directly yield metabolic flux rates. Instead, this data must be interpreted using sophisticated computational models rsc.orgmdpi.com. Metabolic Flux Analysis (MFA) is a key computational framework used for this purpose nih.govrsc.orgsemanticscholar.org.

The process generally involves:

Network Reconstruction: A stoichiometric model of the relevant biochemical reaction network is defined.

Data Input: The isotopic labeling patterns of metabolites, measured by mass spectrometry after administration of this compound, are provided to the model.

Flux Estimation: The model uses iterative algorithms to calculate the set of intracellular metabolic fluxes that best reproduce the experimentally measured labeling patterns.

Software platforms and modeling approaches, such as 13C-MFA, are essential for solving the complex algebraic equations involved nih.gov. The dual 13C and 15N labels in the tracer add a layer of complexity and richness, requiring models that can track the fates of both isotopes simultaneously, a technique known as 13C15N-MFA nih.gov.

Emerging Applications of this compound in Systems Biology Research

In systems biology, which aims to understand the complex interactions within a biological system, this compound is an emerging tool for investigating cellular and organismal metabolism at a holistic level. Its applications extend to understanding the metabolic reprogramming that occurs in various physiological and pathological states. For example, it can be used to study how different cell types, such as immune cells, utilize amino acids to support their function, like T-cell activation nih.gov.

In disease research, particularly in cancer, tracers like this compound can help delineate how cancer cells alter their metabolic networks to fuel rapid proliferation researchgate.netnih.gov. By tracing the fate of the 13C and 15N atoms, researchers can identify upregulated pathways that may represent novel therapeutic targets. As analytical sensitivity improves, the application of this compound is expanding to in vivo studies in animal models and even humans, providing a dynamic picture of whole-body metabolism in health and disease nih.govnih.gov.

Q & A

Q. How is Beta-alanine 13C3,15N used as an internal standard in metabolic flux analysis (MFA)?

this compound serves as a stable isotope-labeled tracer to quantify metabolic pathway activity. In MFA, it is introduced into cell cultures or biological systems to track carbon and nitrogen flux through pathways like the urea cycle or carnosine synthesis. By measuring isotopic enrichment via mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can calculate reaction rates and pathway contributions . Key methodological steps include:

Q. What are the key considerations for incorporating this compound into protein synthesis rate studies?

When studying protein synthesis, this compound is integrated into nascent polypeptides during translation. Methodological requirements include:

- Pulse-chase experiments : Short-term exposure to labeled beta-alanine followed by unlabeled media to track incorporation kinetics .

- Hydrolysis and purification : Acid hydrolysis of proteins to free amino acids, followed by HPLC or MS analysis to quantify isotopic enrichment .

- Control for turnover rates : Accounting for protein degradation to avoid overestimating synthesis rates .

Advanced Research Questions

Q. How can isotopic labeling strategies with this compound be optimized for solid-state NMR studies of protein aggregation?

In structural biology, this compound enables site-specific analysis of amyloid fibrils or aggregated proteins. For example, in amyloid-β studies, labeled residues (e.g., Lys16 or Val18) are incubated with the compound to monitor aggregation interfaces via 13C-13C correlation spectra . Optimization steps include:

Q. What experimental strategies mitigate isotopic interference when using this compound alongside other labeled compounds in mass spectrometry?

Co-use with other isotopes (e.g., 13C6-glucose or 15N-glutamine) can cause spectral overlap. Solutions include:

- High-resolution MS : Using orbitrap or time-of-flight (TOF) detectors to resolve mass shifts (e.g., 13C3 vs. 13C6) .

- Chromatographic separation : Optimizing LC gradients to isolate beta-alanine from co-eluting labeled metabolites .

- Computational deconvolution : Algorithms like XCMS or METLIN to distinguish isotopic patterns .

Q. How do researchers address contradictions in metabolic flux data derived from this compound across studies?

Discrepancies may arise from cell-type-specific metabolism or analytical limitations. Methodological troubleshooting involves:

- Isotopic dilution correction : Adjusting for natural abundance variations in cell culture media .

- Consistent sampling protocols : Standardizing quenching methods (e.g., liquid nitrogen vs. methanol) to prevent artifactual flux .

- Cross-validation : Comparing MS-based flux data with NMR or radiolabeled tracer results .

Q. What are the challenges in adapting this compound for cross-disciplinary applications, such as microbial metabolism or cancer biology?

- Microbial systems : Addressing rapid isotopic dilution in fast-growing bacteria by using chemostats to maintain metabolic steady-state .

- Cancer models : Accounting for hypoxia-induced pathway rewiring (e.g., increased carnosine synthesis in acidic tumor microenvironments) .

- Data integration : Combining flux data with transcriptomics or proteomics to validate pathway activity .

Methodological Documentation and Reproducibility

Q. How should the use of this compound be documented to ensure reproducibility in academic publications?

Per journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Detail synthesis protocols, purity (>97% by HPLC), and storage conditions (−20°C) .

- Supporting information : Provide raw MS/MS spectra, NMR chemical shifts, and isotopic enrichment calculations .

- Ethical citations : Acknowledge primary sources for tracer synthesis methods to avoid redundant innovation .

Emerging Applications

Q. Can this compound be applied to study non-canonical metabolic pathways, such as extracellular vesicle (EV) metabolism?

Yes. Recent methodologies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.